molecular formula C30H24ClP B14336911 1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine CAS No. 110798-32-8

1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine

Cat. No.: B14336911
CAS No.: 110798-32-8
M. Wt: 450.9 g/mol
InChI Key: OTYDSQRCHSHDHH-UHFFFAOYSA-N
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Description

1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine is a complex organophosphorus compound characterized by its unique structure and chemical properties

Preparation Methods

The synthesis of 1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine typically involves multi-step organic reactions. One common synthetic route includes the reaction of chlorophosphine with tetraphenylcyclopentadienone under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various substituted phosphines and phosphine oxides.

Scientific Research Applications

1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors, which could have implications in drug development.

    Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphine metabolism.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can act as a ligand, binding to metal centers and altering their reactivity. This interaction can modulate the activity of enzymes or catalytic processes, leading to various biochemical and industrial applications.

Comparison with Similar Compounds

1-Chloro-2,2,4,6-tetraphenyl-2,7-dihydro-1H-phosphepine can be compared with other organophosphorus compounds, such as triphenylphosphine and tetraphenylphosphonium chloride While these compounds share some similarities in their phosphorus-containing structures, this compound is unique due to its specific substitution pattern and the presence of the chlorine atom

Similar Compounds

  • Triphenylphosphine
  • Tetraphenylphosphonium chloride
  • Diphenylphosphine

Properties

CAS No.

110798-32-8

Molecular Formula

C30H24ClP

Molecular Weight

450.9 g/mol

IUPAC Name

1-chloro-3,5,7,7-tetraphenyl-2H-phosphepine

InChI

InChI=1S/C30H24ClP/c31-32-23-27(25-15-7-2-8-16-25)21-26(24-13-5-1-6-14-24)22-30(32,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22H,23H2

InChI Key

OTYDSQRCHSHDHH-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=CC(P1Cl)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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